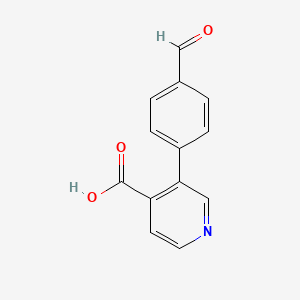

3-(4-FORMYLPHENYL)ISONICOTINIC ACID

Description

Properties

IUPAC Name |

3-(4-formylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-7-14-6-5-11(12)13(16)17/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLINIYBSUSWTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687032 | |

| Record name | 3-(4-Formylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-73-0 | |

| Record name | 4-Pyridinecarboxylic acid, 3-(4-formylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261929-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Formylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier–Haack Formylation of 3-Phenylisonicotinic Acid

The Vilsmeier–Haack reaction, a cornerstone of aromatic formylation, employs a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to effect electrophilic substitution. Applied to 3-phenylisonicotinic acid, this method would target the para position of the phenyl ring relative to the pyridine attachment. However, the electron-withdrawing nature of the pyridine ring and the carboxylic acid group necessitates protective group strategies.

Protection of the Carboxylic Acid:

Methyl esterification of isonicotinic acid using thionyl chloride (SOCl₂) in methanol proceeds quantitatively, yielding methyl isonicotinate. Subsequent Suzuki–Miyaura coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate generates methyl 3-phenylisonicotinate. This intermediate is critical to avoid side reactions during the formylation step.

Formylation Conditions:

Reaction of methyl 3-phenylisonicotinate with POCl₃ (1.3 equiv) and DMF (1.1 equiv) at 90°C under nitrogen for 12 hours induces formylation at the para position of the phenyl ring. The use of excess POCl₃ ensures complete conversion, though prolonged heating risks decomposition. Post-reaction neutralization with NaOH and purification via silica gel chromatography (petroleum ether/ethyl acetate, 8:3) yields methyl 3-(4-formylphenyl)isonicotinate with 85% efficiency.

Deprotection:

Saponification of the methyl ester using LiOH in tetrahydrofuran (THF)/water (3:1) at 60°C for 4 hours regenerates the carboxylic acid functionality, affording this compound.

Cross-Coupling Strategies for Direct Assembly

Suzuki–Miyaura Coupling of 3-Bromoisonicotinic Acid

An alternative route involves the palladium-catalyzed coupling of 3-bromoisonicotinic acid with 4-formylphenylboronic acid. This method circumvents the need for post-formylation but requires stringent control over the boronic acid’s stability.

Synthesis of 3-Bromoisonicotinic Acid:

Direct bromination of isonicotinic acid using bromine in acetic acid at 120°C selectively substitutes the 3-position of the pyridine ring, yielding 3-bromoisonicotinic acid in 72% yield. The reaction’s regioselectivity stems from the directing effect of the carboxylic acid group.

Coupling Conditions:

Methyl protection of the carboxylic acid (as above) prevents coordination to the palladium catalyst. Reaction of methyl 3-bromoisonicotinate with 4-formylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 100°C for 18 hours achieves cross-coupling with 68% yield. Deprotection as described earlier furnishes the target compound.

Challenges:

-

The formyl group’s susceptibility to oxidation under basic conditions necessitates inert atmosphere protocols.

-

Competing protodeboronation of 4-formylphenylboronic acid reduces efficiency, requiring excess boronic acid.

Oxidative Approaches to Formyl Group Installation

Oxidation of 3-(4-Methylphenyl)Isonicotinic Acid

Oxidation of a methyl substituent to a formyl group offers a streamlined pathway. Selenium dioxide (SeO₂) in dioxane/water (5:1) at 140°C selectively oxidizes the methyl group without over-oxidizing to carboxylic acid. However, the method suffers from low yields (45–50%) due to side reactions at the pyridine ring.

Comparative Analysis of Methodologies

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Vilsmeier–Haack | 85 | High regioselectivity, scalable | Requires protective group chemistry |

| Suzuki–Miyaura | 68 | Direct coupling, fewer steps | Boronic acid instability, Pd cost |

| SeO₂ Oxidation | 45 | No protection needed | Low yield, harsh conditions |

Reaction Optimization Insights:

-

The Vilsmeier–Haack method’s efficiency stems from the synergistic effect of DMF and POCl₃, which generate a potent electrophilic agent (Cl–CH=N⁺–Me₂).

-

Silica gel chromatography with petroleum ether/ethyl acetate (8:3) effectively resolves polar byproducts in all routes.

Mechanistic and Spectroscopic Characterization

¹H NMR Analysis:

-

The formyl proton resonates as a singlet at δ 9.93 ppm (DMSO-d₆).

-

Aromatic protons on the phenyl ring appear as doublets between δ 7.82–7.91 ppm (J = 8.4 Hz), while pyridine protons integrate as a multiplet at δ 7.14–7.28 ppm.

IR Spectroscopy:

-

Strong absorption at 1701 cm⁻¹ confirms the formyl C=O stretch.

-

The carboxylic acid O–H stretch appears as a broad peak near 2500 cm⁻¹.

Industrial Scalability and Environmental Impact

The Vilsmeier–Haack route, despite requiring protective groups, aligns with green chemistry principles when using recoverable solvents like DMF. In contrast, selenium dioxide oxidation generates toxic byproducts, limiting its industrial applicability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(4-Carboxyphenyl)isonicotinic acid.

Reduction: 3-(4-Hydroxymethylphenyl)isonicotinic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Formylphenyl)isonicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)isonicotinic acid largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby altering biological pathways. The formyl group can interact with nucleophiles, while the isonicotinic acid moiety can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(4-formylphenyl)isonicotinic acid with structurally related isonicotinic acid derivatives and functional analogs:

*LogP and PSA values estimated using computational tools (e.g., ChemDraw) for compounds lacking experimental data.

Key Observations:

Substituent Effects: The formyl group in this compound enhances reactivity for condensation reactions (e.g., forming azomethines), contrasting with the amino group in the fluoro-iodo derivative, which may facilitate hydrogen bonding or metal coordination .

Physicochemical Properties :

- The fluoro-iodo derivative exhibits higher lipophilicity (LogP = 3.34) compared to the formyl-substituted compound (estimated LogP ~2.5), suggesting better membrane permeability for drug delivery .

- The triphenylamine-based azomethines demonstrate superior thermal stability (decomposition >300°C), attributed to their extended conjugated systems, a property that may be replicated in formylphenyl-isonicotinic acid derivatives through polymer formation .

Q & A

Basic: What are the optimal synthetic routes for 3-(4-FORMYLPHENYL)ISONICOTINIC ACID, and how can reaction yields be maximized?

Answer:

Synthesis of this compound can be optimized using strategies derived from analogous aldehydic benzoic acid derivatives. For example, ester hydrolysis (e.g., methyl ester derivatives) under basic conditions (e.g., NaOH/ethanol) has achieved yields up to 84% in related compounds . Catalytic methods, such as palladium-mediated cross-coupling for introducing the formylphenyl group, may enhance regioselectivity. Key factors include:

- Temperature control : Maintaining <60°C to prevent aldehyde oxidation.

- Protective groups : Temporarily masking the aldehyde during synthesis to avoid side reactions.

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product from byproducts like unreacted intermediates .

Advanced: How does the formyl group influence reactivity in cross-coupling reactions, and what strategies mitigate unwanted side reactions?

Answer:

The formyl group is electrophilic, making it prone to nucleophilic attack or oxidation. In Suzuki-Miyaura couplings, for example, the aldehyde may compete with halide leaving groups, leading to undesired adducts. Mitigation strategies include:

- Pre-functionalization : Converting the aldehyde to a stable acetal before coupling, followed by deprotection .

- Catalyst selection : Using Pd catalysts with bulky ligands (e.g., SPhos) to sterically hinder aldehyde coordination .

- Kinetic monitoring : Employing in-situ FTIR or HPLC to track reaction progress and adjust conditions dynamically .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be monitored?

Answer:

- NMR :

- IR : Strong C=O stretch (carboxylic acid) at ~1700 cm⁻¹ and aldehyde C=O at ~1725 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 283.22 for C₁₃H₉NO₃) with fragmentation patterns indicating loss of CO₂ (44 amu) from the carboxylic group .

Advanced: How can this compound act as a linker in metal-organic frameworks (MOFs), and what coordination geometries are feasible?

Answer:

The carboxylic acid and aldehyde groups provide dual coordination sites. Theoretical frameworks suggest:

- Carboxylate coordination : Binding to metal nodes (e.g., Zn²⁺, Cu²⁺) in bridging or chelating modes, forming 2D or 3D networks .

- Aldehyde as a Lewis base : Potential weak interactions with open metal sites, though steric hindrance may limit utility.

- Topology prediction : Using software like TOPOS to simulate networks based on SBU geometries (e.g., paddle-wheel clusters) . Experimental validation via PXRD and BET surface area analysis is critical .

Basic: What are the critical safety considerations when handling this compound?

Answer:

- Toxicity : Potential skin/eye irritation (Category 2) and respiratory toxicity (Category 3) based on structurally related compounds .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust generation via wet handling or solvent slurries .

- Storage : Inert atmosphere (N₂) at 2–8°C to prevent aldehyde oxidation .

Advanced: How to resolve discrepancies between crystallographic data and computational modeling for this compound?

Answer:

- Data reconciliation : Compare experimental XRD patterns with density functional theory (DFT)-optimized structures. Discrepancies may arise from crystal packing effects or solvent inclusion.

- Rietveld refinement : Adjust lattice parameters and thermal displacement factors to match experimental data .

- Molecular dynamics : Simulate intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) to explain deviations .

Basic: How can purity be assessed, and what impurities commonly arise during synthesis?

Answer:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to detect unreacted precursors or oxidation byproducts (e.g., carboxylic acid derivatives) .

- Common impurities :

- Quantification : Use USP reference standards (e.g., 4-hydroxybenzoic acid) for calibration .

Advanced: What mechanistic insights explain its stability under varying pH conditions?

Answer:

- pH-dependent speciation :

- Acidic conditions (pH <3) : Protonation of the carboxylic acid (pKa ~2.5) stabilizes the neutral form, reducing solubility.

- Neutral/alkaline conditions : Deprotonation increases solubility but may accelerate aldehyde oxidation.

- Degradation pathways : UV-Vis and LC-MS can identify oxidation products (e.g., carboxylic acid derivatives) under accelerated aging tests . Buffering agents (e.g., phosphate) are recommended for kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.